MLS-573151

Stem Cell Homing Cell Migration Cannabinoid Signaling

Choose MLS-573151 for unambiguous Cdc42-specific interrogation. This cell-permeable probe blocks GTP binding to Cdc42 without inhibiting Rac1, RhoA, Rab2, Rab7, or H-Ras—unlike pan-Rho or mis-targeted analogs. It fails to suppress Rac1/RhoA-dependent migration, enabling clean deconvolution of Cdc42-mediated phenotypes in stem cell homing, cancer metastasis, and immune cell trafficking. Pharmacologically validates siRNA/overexpression data; concordance strengthens causal links. Ideal for primary cells where off-target GTPase inhibition would trigger confounding compensation. ≥98% purity, multiple pack sizes in stock.

Molecular Formula C21H19N3O2S
Molecular Weight 377.5 g/mol
Cat. No. B1662975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLS-573151
Synonyms4-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)-benzenesulfonamide
Molecular FormulaC21H19N3O2S
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESC1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4
InChIInChI=1S/C21H19N3O2S/c22-27(25,26)19-13-11-18(12-14-19)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15H2,(H2,22,25,26)
InChIKeyOPPCVEVPKHRJNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





MLS-573151: A Selective Cdc42 GTPase Inhibitor for Rho Subfamily Signaling Research


MLS-573151 (MLS000573151; CAS 10179-57-4) is a small-molecule inhibitor that selectively targets the cell division cycle 42 (Cdc42) GTPase, a key member of the Rho subfamily. [1] Its primary mechanism involves blocking the binding of GTP to Cdc42, thereby preventing the activation of downstream signaling pathways that regulate cytoskeletal dynamics, cell polarity, and migration. As a cell-permeable probe [1], it provides a precise chemical tool for dissecting Cdc42-specific functions without the confounding effects associated with upstream or pan-Rho family interventions.

Why Pan-GTPase or Rac1 Inhibitors Cannot Replace MLS-573151 in Cdc42-Specific Investigations


Generic substitution with other Rho GTPase inhibitors—such as NSC23766 (a Rac1-specific inhibitor) or C3 transferase (a RhoA inhibitor)—is scientifically invalid for studies requiring Cdc42-specific interrogation. Functional experiments demonstrate that MLS-573151 fails to suppress CB1 receptor-mediated bone marrow-derived mesenchymal stem cell (BMSC) migration, a phenotype that is abrogated by both Rac1 inhibition and RhoA inactivation. [1] This functional selectivity confirms that MLS-573151 targets a distinct, non-redundant signaling node. [2] Procuring a non-selective or mis-targeted analog introduces interpretative error by silencing Rac1- or RhoA-dependent pathways irrelevant to the Cdc42-specific hypothesis.

MLS-573151 Quantitative Comparative Evidence: Cdc42 Selectivity vs. Rac1, RhoA, and Pan-GTPase Inhibitors


Functional Differentiation in BMSC Migration: Cdc42 Inhibition vs. Rac1 and RhoA Blockade

In CB1 receptor-mediated BMSC migration assays, MLS-573151 exhibits functionally distinct behavior from Rac1 and RhoA inhibitors. Specifically, ACEA-induced migration was suppressed by NSC23766 (Rac1 inhibitor) and C3 transferase (RhoA inhibitor), whereas MLS-573151 (Cdc42 inhibitor) had no effect. [1] This result confirms that Cdc42 activity is dispensable for this specific migration modality, and that MLS-573151 does not promiscuously interfere with Rac1- or RhoA-driven motility. [1]

Stem Cell Homing Cell Migration Cannabinoid Signaling

Target Selectivity Profile: Inactivity Against Rac1, Rac2, RhoA, Rab2, Rab7, and H-Ras at Functional Concentrations

MLS-573151 is a selective Cdc42 inhibitor (EC50 = 2 μM) that exhibits no activity against a panel of related and unrelated GTPases at concentrations sufficient for Cdc42 inhibition. The compound is inactive against Rab2, Rab7, H-Ras, Rac1, Rac2, and wild-type RhoA. This contrasts with pan-GTPase or dual-specificity inhibitors that may confound experimental interpretation by simultaneously modulating multiple small GTPases.

GTPase Specificity Cdc42 Signaling Small GTPase Pharmacology

Mechanistic Basis of Action: Competitive GTP-Binding Site Blockade

MLS-573151 acts by directly blocking the binding of GTP to Cdc42. This mechanism distinguishes it from inhibitors that target upstream guanine nucleotide exchange factors (GEFs) or downstream effectors. By preventing the GDP-to-GTP exchange step required for Cdc42 activation, MLS-573151 maintains the GTPase in its inactive, GDP-bound state without affecting GTP binding to Rac1 or RhoA.

GTPase Activation Mechanism of Action Cdc42 Regulation

Cell-Based Functional Validation in Cardiac Fibroblast Differentiation

In cardiac fibroblasts stimulated with TGF-β1, treatment with MLS-573151 functionally validates the role of Cdc42 in differentiation and collagen synthesis. Researchers employed MLS-573151 alongside Cdc42 overexpression and siRNA knockdown to confirm that Cdc42 promotes fibroblast-to-myofibroblast differentiation. [1] This orthogonal validation demonstrates the compound's utility as a chemical probe for dissecting Cdc42 function in disease-relevant primary cell models.

Cardiac Fibrosis Fibroblast Activation TGF-β Signaling

Optimal Scientific Use Cases for MLS-573151 in Cdc42-Specific Functional Studies


Attribution of Cell Migration Phenotypes to Cdc42 vs. Rac1 or RhoA

In migration assays where the relative contributions of Rho subfamily GTPases must be deconvoluted, MLS-573151 provides unambiguous Cdc42-specific inhibition. Unlike pan-Rho inhibitors, MLS-573151 fails to suppress Rac1- or RhoA-dependent migration, enabling researchers to determine whether a migratory phenotype is Cdc42-dependent or relies on Rac1/RhoA activity. [1] This is particularly relevant in stem cell homing, cancer metastasis, and immune cell trafficking studies.

Orthogonal Validation of Genetic Cdc42 Manipulation in Disease Models

When siRNA-mediated knockdown or overexpression of Cdc42 yields a phenotype, MLS-573151 serves as an independent pharmacological validation tool. Concordance between genetic manipulation and chemical inhibition strengthens the causal link between Cdc42 activity and the observed biological effect. [2] This approach has been successfully applied in cardiac fibroblast differentiation studies where MLS-573151 phenocopied Cdc42 knockdown effects. [2]

Dissection of GTP-Dependent Cdc42 Activation in Signal Transduction Cascades

Because MLS-573151 directly blocks GTP binding to Cdc42, it is ideally suited for studies examining GTP-loading as a regulatory step in signaling cascades. Researchers investigating upstream activators (GEFs) or downstream effectors that require GTP-bound Cdc42 can employ MLS-573151 to lock Cdc42 in its inactive conformation without affecting the GTP-binding capacity of Rac1 or RhoA.

Cdc42 Functional Studies in Primary Cells Requiring High Selectivity

In primary cell systems where off-target GTPase inhibition could trigger confounding compensatory responses, MLS-573151's inactivity against Rab2, Rab7, H-Ras, Rac1, Rac2, and RhoA ensures that observed phenotypes are attributable to Cdc42 alone. This selectivity profile makes it a preferred probe for experiments in bone marrow-derived mesenchymal stem cells, cardiac fibroblasts, and other primary cell types where pan-GTPase inhibition would obscure interpretation. [1][2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for MLS-573151

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.